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molecular formula C8H12N2O B8455706 4,5-Diethyl-1H-imidazole-2-carbaldehyde

4,5-Diethyl-1H-imidazole-2-carbaldehyde

Cat. No. B8455706
M. Wt: 152.19 g/mol
InChI Key: FCZXIQDOJDHMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536197B2

Procedure details

The same operation as in Example (33b) was performed using 4,5-diethyl-2-(dimethoxymethyl)-1H-imidazole obtained in Example (43a) (about 8.12 mmol) and 2 N sulfuric acid (40 mL), to obtain 352 mg of the title compound as a white solid (28%).
Name
4,5-diethyl-2-(dimethoxymethyl)-1H-imidazole
Quantity
8.12 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]=[C:5]([CH:10](OC)[O:11]C)[NH:6][C:7]=1[CH2:8][CH3:9])[CH3:2]>S(=O)(=O)(O)O>[CH2:8]([C:7]1[N:6]=[C:5]([CH:10]=[O:11])[NH:4][C:3]=1[CH2:1][CH3:2])[CH3:9]

Inputs

Step One
Name
4,5-diethyl-2-(dimethoxymethyl)-1H-imidazole
Quantity
8.12 mmol
Type
reactant
Smiles
C(C)C=1N=C(NC1CC)C(OC)OC
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N=C(NC1CC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 352 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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